molecular formula C16H24N2O3 B248275 N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide

N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide

Cat. No. B248275
M. Wt: 292.37 g/mol
InChI Key: IMABICPOAJIHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a synthetic compound that belongs to the class of piperidine derivatives. It is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide has been used in various studies to investigate its effects on different biological systems, including the nervous system, cardiovascular system, and immune system.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide is not fully understood. However, it has been suggested that N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models. N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. In addition, N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide is also relatively stable and can be stored for long periods without degradation. However, one limitation of N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide. One area of interest is the potential use of N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the mechanism of action of N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide, which may provide insights into its biological effects and potential therapeutic applications. Additionally, further studies are needed to investigate the safety and toxicity of N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide involves the reaction of 2,4-dimethoxybenzaldehyde with 1-piperidinylpropan-1-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide. The yield of N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide synthesis is typically around 60-70%.

properties

Product Name

N-(2,4-dimethoxyphenyl)-3-(1-piperidinyl)propanamide

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C16H24N2O3/c1-20-13-6-7-14(15(12-13)21-2)17-16(19)8-11-18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19)

InChI Key

IMABICPOAJIHMP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCCCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCCCC2)OC

Origin of Product

United States

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